molecular formula C7H9N5O B2793862 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole CAS No. 2138050-98-1

1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole

Cat. No. B2793862
CAS RN: 2138050-98-1
M. Wt: 179.183
InChI Key: QEHXVPKLHZXZJI-RQJHMYQMSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds, such as 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific process for making a similar compound, 1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxamide, has been described in a patent . This process includes a more efficient synthesis for bromo and iodo pyridine intermediates, synthesis of a novel pyrazole ester intermediate which can be obtained in enantiopure form, and the combination of these intermediates into the final compound .


Molecular Structure Analysis

The molecular structure of 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole consists of a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The molecular weight of this compound is 179.183.


Chemical Reactions Analysis

Pyrazole compounds, including 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole, can undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .

Safety and Hazards

The safety data sheet for a similar compound, Pyrazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

properties

IUPAC Name

1-[(3R,4S)-4-azidooxolan-3-yl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-11-10-6-4-13-5-7(6)12-3-1-2-9-12/h1-3,6-7H,4-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHXVPKLHZXZJI-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N2C=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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